molecular formula C7H5ClO4 B015412 3-Chloro-2,6-dihydroxybenzoic acid CAS No. 26754-77-8

3-Chloro-2,6-dihydroxybenzoic acid

Cat. No.: B015412
CAS No.: 26754-77-8
M. Wt: 188.56 g/mol
InChI Key: DSGFVWJTKIEIDU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dihydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates : A new synthetic strategy has been developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improving yield and reaction conditions (Zhang et al., 2020).

  • Electrochemical Synthesis : Electrochemical oxidation of dihydroxybenzoic acids, including variants similar to 3-Chloro-2,6-dihydroxybenzoic acid, has been used for synthesizing new chemical compounds, such as benzofuro[2,3-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

  • Biomass and Environmental Studies : Research has shown that 2,6-dihydroxybenzoic acid initially inhibits peptone biodegradation, but continued exposure leads to microbial acclimation, suggesting a role in environmental bioprocessing (Orhon et al., 2010).

  • Photodecomposition Studies : Chlorobenzoic acids, like this compound, have been studied under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid, which is significant for understanding environmental degradation processes (Crosby & Leitis, 1969).

  • Inhibitor Studies in Corrosion : 3-Hydroxybenzoic acid, structurally related to this compound, has been investigated as a corrosion inhibitor for stainless steel in environmentally friendly pickling solutions (Narváez, Cano, & Bastidas, 2005).

  • Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of 2,6-dihydroxybenzoic acid, a compound closely related to this compound, have revealed insights into the structural aspects of polycyclic aromatic compounds (MacGillivray & Zaworotko, 1994).

  • Antimicrobial and Cytotoxic Activity : Hydroxybenzoic acids, including this compound, have been explored for their antimicrobial activity and cytotoxic effects in various cell lines, underlining their potential in pharmaceutical applications (Kalinowska et al., 2021).

  • Gamma Irradiation in Effluent Treatment : The degradation of chloro-hydroxybenzoic acids in treated effluent by gamma irradiation has been researched, showcasing the potential for environmental remediation techniques (Chu & Wang, 2016).

  • Metabolic Studies in Microbiology : Pseudomonas species can metabolize 3-chlorobenzoic acid to hydroxybenzoic acids, indicating a role in bioremediation and environmental microbiology (Johnston, Briggs, & Alexander, 1972).

Future Directions

Future research could focus on the synthesis and applications of 3-Chloro-2,6-dihydroxybenzoic acid. For instance, it could be used as a fragment for the synthesis of small molecules and materials . Additionally, its potential role in enzymatic reactions and interactions with other compounds could be explored .

Properties

IUPAC Name

3-chloro-2,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGFVWJTKIEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394690
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26754-77-8
Record name 3-Chloro-2,6-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26754-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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